5-chloropyridine-2-carboxylic Acid

描述

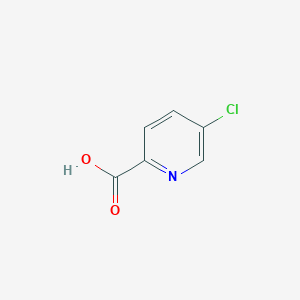

5-Chloropyridine-2-carboxylic acid (CAS: 86873-60-1) is a chlorinated pyridine derivative with a carboxylic acid functional group at the 2-position and a chlorine substituent at the 5-position of the pyridine ring. Its molecular formula is C₆H₄ClNO₂, and its molecular weight is 157.55 g/mol (calculated). This compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity and structural versatility . It is commercially available at ≥95% purity and is classified as harmful upon inhalation, skin contact, or ingestion .

科学研究应用

Pharmaceutical Applications

5-Chloropyridine-2-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of antimycobacterial agents.

Case Study: Antimycobacterial Activity

- Research has shown that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. For instance, novel derivatives were synthesized and tested, demonstrating minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL against various mycobacterial strains .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5-Chloro-N-phenylpyrazine-2-carboxamide | 3.91 | Antimycobacterial |

| Alkylamino derivatives | 0.78 | Antimycobacterial |

Agrochemical Applications

The compound is also utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides.

Intermediates for Agrochemicals:

- This compound is used to produce biologically active compounds that serve as effective agrochemicals. Its derivatives can enhance herbicidal activity and selectivity .

Example Applications:

- The synthesis of 5-chloro-pyridine-2-carboxylic acid derivatives with sulfur-containing groups has been reported to yield potent agrochemical agents. These compounds are particularly useful in targeting specific pests while minimizing environmental impact.

Other Notable Applications

Beyond pharmaceuticals and agrochemicals, this compound has potential applications in other areas:

Antioxidant Activity:

- Some derivatives have shown promising antioxidant properties, which can be beneficial in developing health supplements or functional foods .

Inhibitory Activity:

作用机制

The mechanism of action of 5-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

The following table and analysis compare 5-chloropyridine-2-carboxylic acid with structurally related pyridine derivatives, focusing on substituent positions, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Comparisons

Positional Isomerism

- 5-Chloro vs. 6-Chloro Derivatives: The chlorine position significantly impacts electronic properties. In this compound, the chlorine is para to the carboxylic acid, creating a strong electron-withdrawing effect that enhances acidity.

- 4-Chloro vs. 5-Chloro Derivatives : 4-Chloropyridine-2-carboxylic acid has chlorine meta to the carboxylic acid, leading to weaker electron withdrawal compared to the 5-chloro isomer. This difference may influence solubility and reactivity in coupling reactions .

Functional Group Variations

- Ester vs. Carboxylic Acid : Methyl 5-chloropyridine-2-carboxylate is less polar than the parent acid, making it more suitable for lipid-soluble applications. The ester group can be hydrolyzed to regenerate the active carboxylic acid in vivo .

- Amide vs. Acid : The amide derivative (6-chloropyridine-2-carboxylic acid amide) lacks acidic protons, reducing hydrogen-bonding capacity but increasing stability under basic conditions .

- Electron-Withdrawing Groups: The nitro (NO₂) and cyano (CN) groups in 5-nitro- and 5-cyano-pyridine-2-carboxylic acids further enhance acidity and reactivity, making them valuable in electrophilic substitution reactions .

Substituent Effects

- Thiol Group : The thiol (-SH) in 5-mercaptopyridine-2-carboxylic acid introduces redox activity and metal-binding capabilities, which are exploited in coordination chemistry and catalysis .

生物活性

5-Chloropyridine-2-carboxylic acid (5-Cl-2-PCA) is a heterocyclic organic compound with significant biological activity and potential applications in pharmaceuticals and agrochemicals. Its molecular formula is C₆H₄ClNO₂, and it is characterized by a chlorine atom at the 5-position of the pyridine ring and a carboxylic acid group at the 2-position. This unique structure contributes to its diverse biological properties.

Antimicrobial Activity

Antibacterial Properties

Research indicates that 5-Cl-2-PCA exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have shown that its mechanism may involve disrupting bacterial cell membranes, leading to cell lysis. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antifungal Activity

In addition to antibacterial effects, 5-Cl-2-PCA has shown antifungal properties, particularly against certain species of Candida. However, its efficacy varies, necessitating further investigation to establish its potential as a therapeutic agent for fungal infections .

Herbicidal and Fungicidal Properties

This compound has been explored for its herbicidal and fungicidal activities. It has demonstrated inhibitory effects on plant growth and fungal spore germination, indicating potential applications in agricultural settings for pest control. The selectivity and environmental impact of these properties require further research to ensure safe usage in agrochemical formulations.

Mechanistic Insights

The biological activity of 5-Cl-2-PCA is attributed to its ability to interact with biological systems through various mechanisms:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in bacterial metabolism, although the exact targets remain to be elucidated.

Structure-Activity Relationship (SAR)

The positioning of the chlorine atom significantly influences the compound's reactivity and biological activity. Structural analogs of 5-Cl-2-PCA, such as 3-chloropyridine-2-carboxylic acid and 4-chloropyridine-2-carboxylic acid, exhibit different biological profiles due to variations in chlorine substitution.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₄ClNO₂ | Chlorine at position 5 |

| 3-Chloropyridine-2-carboxylic Acid | C₆H₄ClNO₂ | Chlorine at position 3 |

| 4-Chloropyridine-2-carboxylic Acid | C₆H₄ClNO₂ | Chlorine at position 4 |

Case Studies

-

Antimycobacterial Activity

A study evaluated the activity of various derivatives of pyridine compounds against Mycobacterium tuberculosis. While not directly tested on 5-Cl-2-PCA, related compounds exhibited promising results with MIC values in the low micromolar range, suggesting that modifications of this compound may yield effective antimycobacterial agents . -

In Vivo Studies

In vivo assessments are necessary to evaluate the safety and efficacy of 5-Cl-2-PCA as a therapeutic agent. Current data primarily focus on in vitro studies, highlighting the need for comprehensive animal studies to validate its potential applications in medicine and agriculture.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-chloropyridine-2-carboxylic acid, and what factors influence yield optimization?

The synthesis typically involves chlorination of pyridine derivatives or hydrolysis of corresponding esters. For example, ethyl 5-chloropyridine-2-carboxylate can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Yield optimization depends on reaction temperature, choice of catalyst (e.g., sulfuric acid for hydrolysis), and purification methods like recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : To confirm the aromatic proton environment and chlorine substitution pattern (e.g., distinct shifts for H-3 and H-4 protons).

- IR : Identification of carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor for metal-organic frameworks (MOFs) due to its ability to act as a ligand. In drug development, it is used to synthesize kinase inhibitors or antimicrobial agents by functionalizing the carboxylic acid group .

Q. What are the recommended storage conditions for this compound?

Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. Use amber glass vials to avoid photolytic reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pKa values of this compound?

Discrepancies may arise from solvent polarity, temperature, or measurement techniques. Validate using multiple methods (e.g., potentiometric titration, UV-Vis spectroscopy) and control ionic strength. Computational tools like COSMO-RS can predict solvation effects .

Q. What strategies improve regioselectivity in the esterification of this compound?

Use protecting groups (e.g., silylation) for the carboxylic acid to direct reactivity. Catalysts like DCC/DMAP enhance ester formation, while solvent polarity (e.g., DMF vs. THF) influences reaction kinetics .

Q. How does the electronic nature of the pyridine ring influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorine atom at position 5 activates the pyridine ring toward nucleophilic attack at position 2 or 4. Computational studies (DFT) can map electron density to predict reactive sites .

Q. What computational methods predict the solubility and bioavailability of derivatives?

- DFT : To calculate dipole moments and polar surface areas.

- Molecular Dynamics (MD) : Simulate solvation free energy in aqueous/organic mixtures.

- QSAR Models : Correlate structural descriptors (e.g., logP, hydrogen bond donors) with experimental solubility data .

Q. Methodological Considerations

- Experimental Design : Follow guidelines for reproducibility, including detailed reagent purity (≥95%), solvent degassing, and validation with control reactions .

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., HPLC for purity alongside NMR) and reference standardized protocols .

属性

IUPAC Name |

5-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLOKYIYZIOIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376529 | |

| Record name | 5-chloropyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86873-60-1 | |

| Record name | 5-chloropyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。